2-(2,4-Dibromophenyl)acetaldehyde

Description

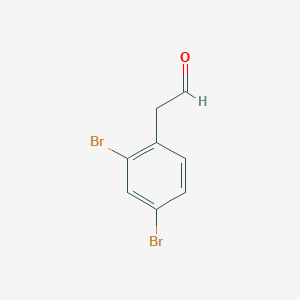

2-(2,4-Dibromophenyl)acetaldehyde is a halogenated aromatic aldehyde characterized by a phenyl ring substituted with bromine atoms at the 2- and 4-positions, linked to an acetaldehyde moiety.

The presence of bromine atoms enhances the compound's molecular weight and polarity, influencing its physical properties (e.g., boiling point, solubility) and reactivity. Bromine's electron-withdrawing effects also modulate the electronic environment of the phenyl ring, affecting its interactions in biological systems and synthetic pathways .

Properties

Molecular Formula |

C8H6Br2O |

|---|---|

Molecular Weight |

277.94 g/mol |

IUPAC Name |

2-(2,4-dibromophenyl)acetaldehyde |

InChI |

InChI=1S/C8H6Br2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,4-5H,3H2 |

InChI Key |

UKPUPKTVXYRQAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dibromophenyl)acetaldehyde can be achieved through several methods. One common approach involves the bromination of benzeneacetaldehyde. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions of the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced catalysts and automated systems further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dibromophenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: 2-(2,4-Dibromophenyl)acetic acid.

Reduction: 2-(2,4-Dibromophenyl)ethanol.

Substitution: 2-(2,4-Dimethoxyphenyl)acetaldehyde (when using sodium methoxide).

Scientific Research Applications

2-(2,4-Dibromophenyl)acetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(2,4-Dibromophenyl)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atoms may also contribute to the compound’s reactivity by facilitating electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Structural Analogs: Halogen-Substituted Phenylacetaldehydes

Chlorophenylacetaldehyde Derivatives

- 2-(2-Chlorophenyl)acetaldehyde and 2-(4-chlorophenyl)acetaldehyde: These isomers exhibit similar boiling points (as per GC analysis) but distinct chromatographic retention times due to differences in molecular geometry. For example, 2-(2-chlorophenyl)acetaldehyde elutes earlier than its 3- and 4-chloro isomers on non-polar GC columns, attributed to steric effects and dipole interactions .

- Comparison with 2-(2,4-Dibromophenyl)acetaldehyde : Bromine's larger atomic radius and higher molecular weight compared to chlorine likely increase the compound's boiling point and retention time. Additionally, the electron-withdrawing effects of two bromine atoms may enhance electrophilicity at the aldehyde group, influencing reactivity in nucleophilic additions .

Bromophenylacetaldehyde Derivatives

- 2-(4-Bromophenyl)acetaldehyde (CAS 27200-79-9): This mono-brominated analog shares a similar structure but lacks the 2-bromo substituent. The absence of steric hindrance at the 2-position may improve its accessibility in chemical reactions, such as derivatization with hydrazines (e.g., DNPH for HPLC analysis) .

Antimicrobial and Anti-HIV Properties

- Acylthiourea Derivatives: Compounds with 2,4-dibromophenyl groups exhibit significant activity against Pseudomonas aeruginosa and Staphylococcus aureus biofilms. The presence of two bromine atoms correlates with enhanced membrane penetration and biofilm disruption compared to mono-halogenated or trifluorophenyl analogs .

- Thiadiazole Derivatives : 2-(4-(2,4-Dibromophenyl)-1,2,3-thiadiazol-5-ylthio)acetamide derivatives demonstrate potent anti-HIV activity, attributed to synergistic effects between the thiadiazole ring and bromine substituents. Chlorinated analogs (e.g., 2,4-dichlorophenyl) show lower efficacy, highlighting bromine's role in optimizing binding to viral targets .

Pheromonal Activity

- Grandlure III and IV: These aldehydes, such as (Z)- and (E)-DMCHA, are structurally distinct but share functional similarities as beetle pheromones.

Analytical and Physicochemical Properties

Chromatographic Behavior

- GC-MS Analysis: Halogenated phenylacetaldehydes elute in order of increasing boiling points on non-polar columns. For example, 2-(2-chlorophenyl)acetaldehyde (boiling point ~210°C) elutes earlier than 2-(4-chlorophenyl)acetaldehyde. The 2,4-dibromo derivative, with a higher molecular weight (319.89 g/mol), is expected to exhibit longer retention times than chlorinated analogs .

- HPLC Derivatization : Bromine substituents may slow reaction kinetics with derivatizing agents like DNPH due to steric hindrance, though this can be mitigated by optimizing acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.